N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-12-22-16)19-8-10-21-11-9-19/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDJKQUWIMAWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(thiophen-2-yl)ethylamine, which is then reacted with morpholine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts like ytterbium(III) triflate to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the morpholine ring.
Substitution: Substituted derivatives at the morpholine or thiophene rings.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and disrupt cellular pathways essential for cancer cell survival . The compound’s structure allows it to chelate metal ions, which can enhance its biological activity.
Comparison with Similar Compounds
Structural Analogs with Thiophene and Cyclohexanecarboxamide Groups
N-(Thiophen-2-yl)cyclohexanecarboxamide (Compound 13)
- Structure: Lacks the morpholinoethyl group but retains the cyclohexanecarboxamide-thiophene core.
- Synthesis : Synthesized via reaction of triethylammonium cyclohexylbis(catecholato)silicate with thienyl isocyanate (30% yield) .
- Properties: Melting point: 236–240°C (decomposition), yellow solid. The absence of the morpholino group likely reduces solubility in polar solvents compared to the target compound.
| Parameter | Target Compound | Compound 13 |
|---|---|---|
| Molecular Weight | Not reported | ~225 g/mol |
| Melting Point | Not reported | 236–240°C |
| Key Functional Groups | Morpholinoethyl | None |
N-(2-Morpholinoethyl)-2-thiophenecarboxamide
- Structure: Shares the morpholinoethyl and thiophene groups but replaces cyclohexanecarboxamide with a simpler carboxamide.
- Properties: CAS 731771-99-6, molecular weight 240.32 g/mol.
Analogs with Modified Thiophene Substituents
5-Bromo- and 5-(Methylthio)thiophen-2-yl Derivatives
- Activity: Antibacterial quinolone derivatives with 5-bromo- or 5-(methylthio)thiophen-2-yl groups showed enhanced activity against Staphylococcus aureus (MIC: 1–4 µg/mL) compared to unsubstituted thiophene analogs .
- Key Insight: Electron-withdrawing groups (e.g., Br) or sulfur-containing substituents on thiophene improve bioactivity, suggesting that the unsubstituted thiophene in the target compound may limit potency unless compensated by the morpholino group.
Cyclohexanecarboxamide Derivatives in Imaging
- 18F-Mefway and 18F-FCWAY: Radiolabeled cyclohexanecarboxamide derivatives used for serotonin 1A (5-HT1A) receptor imaging. The morpholinoethyl group in the target compound may similarly enhance blood-brain barrier penetration, a critical factor for CNS-targeted agents .
| Parameter | 18F-Mefway | Target Compound |
|---|---|---|
| Application | 5-HT1A imaging | Undefined |
| Key Modification | Fluorine label | Morpholinoethyl |
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms the morpholine ring (δ 2.4–3.8 ppm for N–CH₂), thiophene protons (δ 6.8–7.5 ppm), and cyclohexane carboxamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 351.17) and fragmentation patterns .
- IR spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and morpholine C–N–C vibrations (~1100 cm⁻¹) .
How can X-ray crystallography resolve ambiguities in stereochemistry or molecular conformation?
Q. Advanced
- Data collection : Use single crystals grown via slow evaporation (solvent: ethanol/water).
- Structure refinement : Employ SHELX software for solving heavy atom positions and validating hydrogen bonding (e.g., morpholine N–H···O interactions) .
- Case study : Similar morpholine-containing compounds show chair conformation for cyclohexane and planar geometry for the thiophene ring, which can guide structural comparisons .
What biological targets or pathways are associated with this compound?
Q. Basic
- Receptor binding : The morpholine and thiophene moieties suggest potential interaction with serotonin (5-HT₁A) or dopamine receptors, akin to fluorinated analogs like 18F-FCWAY .
- Enzyme inhibition : The carboxamide group may bind to proteases or kinases via hydrogen bonding, as seen in cyclohexanecarboxamide derivatives .
How can in vitro and in vivo studies address contradictions in receptor binding data?
Q. Advanced
- In vitro assays : Use radioligand displacement (e.g., ³H-8-OH-DPAT for 5-HT₁A) to measure IC₅₀ values. Compare results across cell lines (HEK293 vs. CHO) to assess receptor subtype specificity .
- In vivo PET imaging : Fluorinated analogs (e.g., 18F-Mefway) show brain penetration but may require metabolite correction due to rapid hydrolysis .
- Data normalization : Account for lipophilicity (logP) differences, which influence blood-brain barrier permeability and off-target binding .
What analytical challenges arise in resolving stereoisomers or impurities?
Q. Advanced
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Impurity profiling : LC-MS/MS identifies byproducts like unreacted cyclohexanecarbonyl chloride (retention time ~3.2 min) or oxidized thiophene derivatives .
- Dynamic NMR : Detects rotamers in the morpholine ring at low temperatures (–40°C) to confirm conformational stability .
How does this compound compare to structurally similar analogs in receptor affinity studies?
Q. Advanced
- Thiophene vs. phenyl substitution : Thiophene’s electron-rich π-system enhances binding to aromatic pockets in receptors (e.g., 5-HT₁A), increasing affinity by ~20% compared to phenyl analogs .
- Morpholine vs. piperazine : Morpholine’s oxygen atom reduces basicity (pKa ~6.5 vs. piperazine’s ~9.8), altering pharmacokinetics (e.g., lower hepatic clearance) .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Tools like SwissADME estimate bioavailability (Lipinski’s rule compliance: MW <500, logP <5) and CYP450 metabolism .
- Molecular docking : AutoDock Vina simulates binding to 5-HT₁A (PDB: 6WGT), identifying key interactions (e.g., hydrogen bonds with Asp116) .
- MD simulations : GROMACS assesses stability of receptor-ligand complexes over 100 ns trajectories, highlighting conformational shifts in the morpholine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
